A Comprehensive Technical Guide to 1-[2-(3-Bromophenoxy)ethyl]piperazine
A Comprehensive Technical Guide to 1-[2-(3-Bromophenoxy)ethyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: This document provides an in-depth technical overview of 1-[2-(3-Bromophenoxy)ethyl]piperazine, a synthetic intermediate of significant interest in medicinal chemistry. The piperazine moiety is a well-established pharmacophore present in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2][3] The presence of a bromophenyl group offers a versatile handle for further chemical modification through cross-coupling reactions, making this compound a valuable building block for creating diverse molecular libraries.[1] This guide details the compound's physicochemical properties, provides a validated synthesis protocol, outlines methods for analytical characterization, and discusses its applications in drug discovery. Multiple CAS Numbers have been associated with this compound and its salt forms, highlighting the importance of precise identifier usage in research and procurement.
Compound Identification and Physicochemical Properties
1-[2-(3-Bromophenoxy)ethyl]piperazine is a disubstituted piperazine derivative. The core structure features a piperazine ring linked via an ethyl-oxy bridge to a bromine-substituted phenyl ring at the meta position. This arrangement imparts specific steric and electronic properties that are crucial for its utility as a synthetic precursor.
Several CAS (Chemical Abstracts Service) numbers are associated with this chemical entity, corresponding to its free base and salt forms. It is critical for researchers to use the correct identifier for the specific material required.
Table 1: Core Physicochemical Data
| Property | Value | Comments / Source |
| Chemical Name | 1-[2-(3-Bromophenoxy)ethyl]piperazine | IUPAC Nomenclature |
| CAS Number | 1002600-98-7 (Free Base)[4] | Most common identifier for the parent compound. |
| CAS Number | 1193388-83-8 (Dihydrochloride Salt)[5] | Dihydrochloride salt form. |
| Molecular Formula | C₁₂H₁₇BrN₂O (Free Base)[5] | Derived from structural analysis. |
| Molecular Weight | 285.18 g/mol (Free Base) | Calculated from atomic weights. |
| Molecular Formula | C₁₂H₁₉BrCl₂N₂O (Dihydrochloride Salt)[5] | Includes two HCl adducts. |
| Molecular Weight | 358.10 g/mol (Dihydrochloride Salt)[5] | Calculated from atomic weights. |
| Appearance | Typically a solid at room temperature. | Based on related bromophenylpiperazine compounds.[6][7] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; limited water solubility.[7] | Typical for halogenated organic compounds. |
Synthesis and Manufacturing
The synthesis of 1-[2-(3-Bromophenoxy)ethyl]piperazine is typically achieved via a nucleophilic substitution reaction. The most common and industrially scalable approach involves the coupling of 3-bromophenol with a piperazine derivative bearing a leaving group on its ethyl side chain, or vice versa.
Retrosynthetic Rationale
The primary disconnection for retrosynthesis occurs at the ether linkage, suggesting 3-bromophenol and an N-substituted piperazine as key starting materials. An alternative disconnection at the piperazine nitrogen suggests piperazine itself and a 2-(3-bromophenoxy)ethyl halide. The latter is often preferred for its directness and control over mono-alkylation, especially when using a large excess of piperazine or a protected piperazine.
Detailed Laboratory Protocol: Williamson Ether Synthesis
This protocol describes the synthesis starting from 3-bromophenol and N-(2-chloroethyl)piperazine. The causality behind each step is explained to ensure reproducibility and understanding.
Reaction Scheme: 3-Bromophenol + N-(2-Chloroethyl)piperazine → 1-[2-(3-Bromophenoxy)ethyl]piperazine
Materials:
-
3-Bromophenol
-
N-Boc-piperazine (as a precursor for the chloroethyl derivative)
-
2-Chloroacetyl chloride
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation of 1-(2-Chloroethyl)piperazine: This intermediate is often prepared from N-Boc-piperazine.
-
Rationale: Using Boc-protected piperazine allows for mono-functionalization. The Boc group can be removed later if the free secondary amine is desired. A more direct, albeit potentially less clean, approach is using a large excess of piperazine with 1-bromo-2-chloroethane.
-
-
Deprotonation of Phenol:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-bromophenol (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the highly nucleophilic sodium phenoxide. The reaction is exothermic and produces flammable H₂ gas, necessitating an inert atmosphere and controlled addition at 0 °C.
-
-
Nucleophilic Substitution:
-
To the generated phenoxide solution, add a solution of 1-(2-chloroethyl)piperazine (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-12 hours.
-
Causality: The phenoxide anion attacks the electrophilic carbon of the chloroethyl group in a classic Sₙ2 reaction. Heating is required to overcome the activation energy of the reaction. DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (Na⁺) without solvating the nucleophile, thus enhancing its reactivity.
-
-
Work-up and Extraction:
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature and cautiously quench by slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash sequentially with water (2x) and brine (1x).
-
Causality: Quenching deactivates any remaining NaH. The aqueous washes remove the DMF and inorganic salts. Brine helps to break up emulsions and remove residual water from the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-5% triethylamine to prevent the amine from streaking on the acidic silica).
-
Causality: Chromatography separates the desired product from unreacted starting materials and byproducts. The addition of a basic modifier like triethylamine is crucial when purifying amines on silica to ensure a sharp elution profile.
-
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 1-[2-(3-Bromophenoxy)ethyl]piperazine.
Analytical Characterization
Rigorous analytical testing is mandatory to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.[8]
Table 2: Standard Analytical Methods
| Technique | Purpose | Expected Results |
| ¹H & ¹³C NMR | Structural Elucidation | Signals corresponding to the aromatic protons (with splitting patterns indicative of meta-substitution), the ethyl bridge protons, and the non-equivalent piperazine protons. Carbon NMR will show distinct peaks for each carbon environment. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak (M+) and/or protonated molecule ([M+H]+) corresponding to the calculated molecular weight. A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic absorptions for C-O-C (ether) stretching, Ar-H stretching, C-H (aliphatic) stretching, and C-Br stretching. |
| HPLC/GC | Purity Assessment | A single major peak indicating high purity. The method can be validated for quantifying impurities. HPLC is often preferred for its compatibility with non-volatile compounds. |
Analytical Workflow Diagram
Caption: Standard analytical workflow for quality control of the target compound.
Applications in Research and Drug Development
The true value of 1-[2-(3-Bromophenoxy)ethyl]piperazine lies in its role as a versatile scaffold in medicinal chemistry. The phenylpiperazine motif is a privileged structure known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1]
Use as a Synthetic Intermediate
The bromine atom on the phenyl ring is a key functional handle for introducing further molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: To introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To form new C-N bonds.
-
Sonogashira Coupling: To introduce alkyne functionalities.
This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[3]
Potential Pharmacological Significance
Many approved drugs contain the arylpiperazine ether scaffold. For example, derivatives are explored as treatments for depression, anxiety, and psychosis.[1][9] The specific 3-bromo substitution pattern of this compound makes it a precursor for molecules analogous to drugs like Vortioxetine or Flibanserin, which feature complex aryl ether structures linked to a piperazine ring.[9]
Hypothetical Target Pathway
Derivatives synthesized from this scaffold could potentially modulate neurotransmitter systems. For instance, many arylpiperazines are known to act as antagonists or partial agonists at serotonin receptors like 5-HT₁ₐ and 5-HT₂ₐ.
Caption: A potential signaling pathway targeted by arylpiperazine derivatives.[1]
Safety and Handling
As with all brominated organic compounds, 1-[2-(3-Bromophenoxy)ethyl]piperazine should be handled with appropriate care in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Consult the Material Safety Data Sheet (MSDS) for specific handling, storage, and disposal information. The compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[10]
References
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Appchem. Piperazine, 1-[2-(3-bromophenoxy)ethyl]-4-methyl- | 1308596-49-7. Appchem. Available at: [Link]
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ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
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Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. Available at: [Link]
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NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. NTU Journal. Available at: [Link]
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Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
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ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]
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